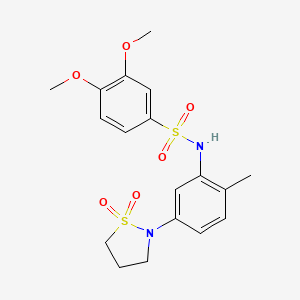
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the control of the cell cycle .
Mode of Action
It is known to interact with cyclin-dependent kinase 2 . The interaction with this enzyme may result in changes that affect the cell cycle .
Biochemical Pathways
Given its target, it is likely to affect pathways related to cell cycle regulation .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Given its target, it is likely to have effects related to the regulation of the cell cycle .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially influence its action .
Actividad Biológica
Chemical Structure and Properties
The compound's molecular formula is C15H18N2O5S, with a molecular weight of approximately 350.39 g/mol. Its structure includes:
- Dioxidoisothiazolidine ring : This moiety may play a role in the compound's reactivity and interaction with biological targets.
- 3,4-Dimethoxybenzenesulfonamide group : This part of the molecule is known for potential interactions with various enzymes and receptors.
Biological Activity
Currently, there is a significant gap in the literature regarding the specific biological activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. The absence of studies means that its mechanism of action remains largely unexplored. However, potential areas for investigation include:
- Enzyme Inhibition : Preliminary data suggest that compounds with similar structural features may interact with enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : The sulfonamide group is known for its ability to interact with various receptors, potentially influencing cellular responses.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological effects.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | 73664-32-1 | Known for receptor interactions and biological activity. |
| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | Exhibits unique pharmacological properties distinct from acetamides. |
| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide | 941975-30-0 | Potential applications in medicinal chemistry due to its complex structure. |
Case Studies
While specific case studies on this compound are lacking, related compounds have shown promise in various therapeutic areas:
- Anticancer Activity : Compounds containing dioxidoisothiazolidine moieties have been investigated for their potential to inhibit tumor growth through enzyme inhibition.
- Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated anti-inflammatory properties by modulating cytokine production.
Future Directions for Research
Given the current lack of data on this compound, future research should focus on:
- Synthesis and Characterization : Developing synthetic routes to obtain the compound in pure form for further testing.
- Biological Testing : Conducting assays to evaluate its effects on various cell lines and biological systems.
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with enzymes and receptors.
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)15-7-8-17(25-2)18(12-15)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQLXFNTZLDYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













